molecular formula C11H14O3 B3288245 Ethyl 2-ethyl-4-hydroxybenzoate CAS No. 851334-79-7

Ethyl 2-ethyl-4-hydroxybenzoate

Cat. No.: B3288245
CAS No.: 851334-79-7
M. Wt: 194.23 g/mol
InChI Key: ZZLIIMRUQLBXNN-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-4-hydroxybenzoate is an organic compound belonging to the class of esters derived from 4-hydroxybenzoic acid This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-ethyl-4-hydroxybenzoate can be synthesized through the esterification of 4-hydroxybenzoic acid with ethanol in the presence of an acidic catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:

4-Hydroxybenzoic acid+EthanolEthyl 4-hydroxybenzoate+Water\text{4-Hydroxybenzoic acid} + \text{Ethanol} \rightarrow \text{Ethyl 4-hydroxybenzoate} + \text{Water} 4-Hydroxybenzoic acid+Ethanol→Ethyl 4-hydroxybenzoate+Water

The product is then purified through recrystallization or distillation to obtain the desired compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-ethyl-4-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Ethyl 2-ethyl-4-hydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its antimicrobial properties and potential use in preserving biological samples.

    Medicine: Investigated for its potential therapeutic effects and as a preservative in pharmaceutical formulations.

    Industry: Utilized in the production of cosmetics, personal care products, and food preservatives due to its antimicrobial properties.

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-4-hydroxybenzoate involves its interaction with microbial cell membranes. It disrupts membrane transport processes, leading to the inhibition of microbial growth. The compound may also interfere with the synthesis of DNA, RNA, and key enzymes, thereby exerting its antimicrobial effects.

Comparison with Similar Compounds

  • Methyl 4-hydroxybenzoate (Methylparaben)
  • Propyl 4-hydroxybenzoate (Propylparaben)
  • Butyl 4-hydroxybenzoate (Butylparaben)

Comparison: Ethyl 2-ethyl-4-hydroxybenzoate is unique due to its specific ester group, which imparts distinct physicochemical properties. Compared to its analogs, it may exhibit different solubility, stability, and antimicrobial efficacy. For instance, ethylparaben is more soluble in ethanol and less soluble in water compared to methylparaben and propylparaben .

Properties

IUPAC Name

ethyl 2-ethyl-4-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-8-7-9(12)5-6-10(8)11(13)14-4-2/h5-7,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLIIMRUQLBXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-benzyloxy-2-ethylbenzoate (0.633 g) in ethanol (6.2 mL) was added 10% palladium-carbon (0.227 g), and the mixture was stirred at room temperature for 1.2 hrs under an atmosphere of hydrogen. The catalyst was removed by filtration, and the filtrate was concentrated in vacuo. The residue was purified by silica gel column chromatography (eluent: ethyl acetate/n-hexane=1/8) to afford the title compound (0.224 g).
Name
ethyl 4-benzyloxy-2-ethylbenzoate
Quantity
0.633 g
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
0.227 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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